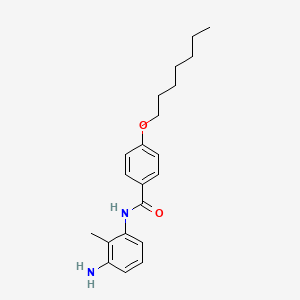
N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide
Vue d'ensemble
Description
N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is a useful research compound. Its molecular formula is C21H28N2O2 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N2O2, with a molecular weight of 340.46 g/mol. The structure features an amide functional group linked to a heptyloxy chain and an amino-substituted aromatic ring, which may influence its interaction with various biological targets.
Antitumor Activity
Research on related compounds has indicated potential antitumor activities. For instance, derivatives of benzamide have shown inhibitory effects on solid tumor cells. A study on a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, highlighting the potential for this compound to exhibit similar effects .
Antiviral Properties
Preliminary studies suggest that this compound may also possess antiviral properties. Research has indicated that N-phenylbenzamide derivatives can exert broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication . Although specific data on this compound's antiviral activity are lacking, its structural properties suggest it may engage in similar mechanisms.
Case Studies and Research Applications
- Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme interactions and protein binding due to its unique structural features. This makes it a valuable tool in biochemical research aimed at understanding enzyme kinetics and inhibition mechanisms .
- Medicinal Chemistry : Its application in the synthesis of more complex organic molecules indicates its importance as a building block in medicinal chemistry . The exploration of its derivatives may lead to the development of new therapeutic agents.
Summary Table of Biological Activities
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-heptoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-5-6-7-15-25-18-13-11-17(12-14-18)21(24)23-20-10-8-9-19(22)16(20)2/h8-14H,3-7,15,22H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFNGVUSXQXTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















